molecular formula C8H8O2S B14836616 4-Hydroxy-2-(methylthio)benzaldehyde

4-Hydroxy-2-(methylthio)benzaldehyde

Cat. No.: B14836616
M. Wt: 168.21 g/mol
InChI Key: BHMYNJJCBDIVSE-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(methylsulfanyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-(methylsulfanyl)benzaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic attacks, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(methylsulfanyl)benzaldehyde is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and applications .

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

4-hydroxy-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H8O2S/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3

InChI Key

BHMYNJJCBDIVSE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)O)C=O

Origin of Product

United States

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